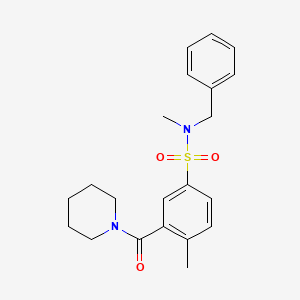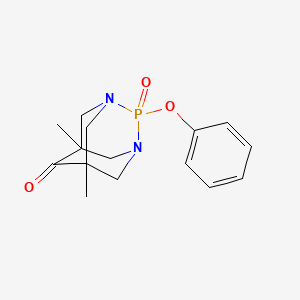![molecular formula C16H19NO5 B5335395 3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
The synthesis of 3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework. This process is often catalyzed by palladium (Pd) and can achieve high yields with complete diastereoselectivity . The reaction conditions may vary depending on the specific aryl or pyridyl iodides used as coupling partners
化学反応の分析
3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and modulate various biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-[(2-Ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
Cantharidin and Analogues: These compounds share a similar bicyclic structure and have interesting biological activities.
Monoterpenoid and Sesquiterpenoid Derivatives: These compounds also feature the 7-oxabicyclo[2.2.1]heptane framework and are found in nature with various biological properties.
Diterpenoid and Triterpenoid Derivatives: These compounds are structurally related and have applications in drug discovery and development.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.
特性
IUPAC Name |
3-[(2-ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-10-6-4-3-5-9(10)17-15(18)13-11-7-8-12(22-11)14(13)16(19)20/h3-6,11-14H,2,7-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRXPMABAOOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5335321.png)
![15-chloro-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B5335339.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B5335340.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5335342.png)
![ethyl 4-[(N-2-furoylglycyl)amino]benzoate](/img/structure/B5335350.png)
![3-(benzylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5335360.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5335369.png)
![7-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5335387.png)
![prop-2-enyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335389.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
![7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5335399.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5335400.png)
